
2,2'-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole moieties connected by a phenylmethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce fully reduced indole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 4,4’-(Phenylmethylene)bis(2,6-dimethylphenol)
Uniqueness
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is unique due to its specific structural features, including the phenylmethylene bridge and the presence of methoxy and methyl groups
Propiedades
Número CAS |
123797-41-1 |
|---|---|
Fórmula molecular |
C29H30N2O4 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2-[(4,6-dimethoxy-3-methyl-1H-indol-2-yl)-phenylmethyl]-4,6-dimethoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C29H30N2O4/c1-16-25-21(12-19(32-3)14-23(25)34-5)30-28(16)27(18-10-8-7-9-11-18)29-17(2)26-22(31-29)13-20(33-4)15-24(26)35-6/h7-15,27,30-31H,1-6H3 |
Clave InChI |
CUGHMZGRJHDAEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=CC(=C2)OC)OC)C(C3=CC=CC=C3)C4=C(C5=C(N4)C=C(C=C5OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
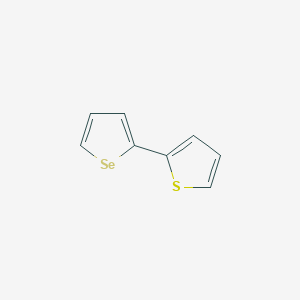
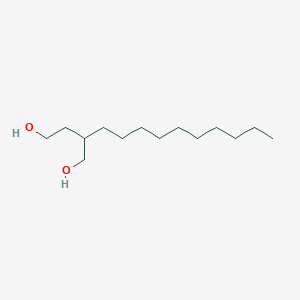
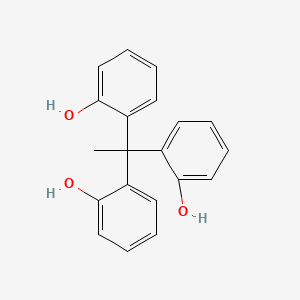
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)

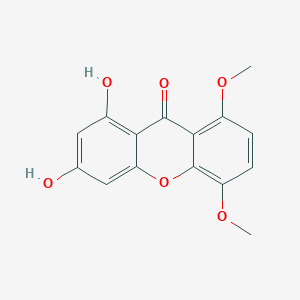
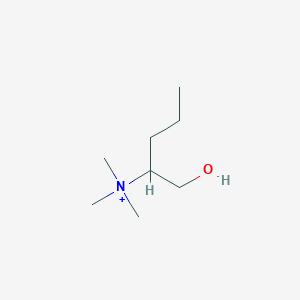
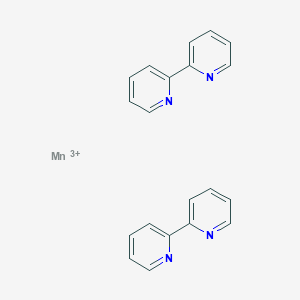
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
